molecular formula C24H22O3 B11607406 2-(3,4-dimethoxyphenyl)-3-methyl-4-phenyl-4H-chromene

2-(3,4-dimethoxyphenyl)-3-methyl-4-phenyl-4H-chromene

Cat. No.: B11607406
M. Wt: 358.4 g/mol
InChI Key: CRUJUVBDNKOWQA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-methyl-4-phenyl-4H-chromene is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with substituents at various positions, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-3-methyl-4-phenyl-4H-chromene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-methyl-4-phenyl-4H-chromene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-methyl-4-phenyl-4H-chromene has been studied for various scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-methyl-4-phenyl-4H-chromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-methyl-4-phenyl-4H-chromene is unique due to its specific substitution pattern on the chromene core. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H22O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-methyl-4-phenyl-4H-chromene

InChI

InChI=1S/C24H22O3/c1-16-23(17-9-5-4-6-10-17)19-11-7-8-12-20(19)27-24(16)18-13-14-21(25-2)22(15-18)26-3/h4-15,23H,1-3H3

InChI Key

CRUJUVBDNKOWQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C2C1C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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